molecular formula C13H13IO8 B144149 Dess-Martin periodinane CAS No. 87413-09-0

Dess-Martin periodinane

Cat. No. B144149
CAS RN: 87413-09-0
M. Wt: 424.14 g/mol
InChI Key: NKLCNNUWBJBICK-UHFFFAOYSA-N
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Description

Dess-Martin periodinane (DMP) is a hypervalent iodine(V) reagent widely recognized for its utility in organic synthesis, particularly as a mild oxidant. It has been employed in a variety of chemical transformations, including the synthesis of complex molecular architectures and the oxidation of sensitive functional groups .

Synthesis Analysis

The synthesis of DMP involves the reaction of iodine with benzene or its derivatives in the presence of oxidants and acetic acid. The resulting periodinane is capable of facilitating a range of organic transformations. For instance, DMP has been used to mediate cascade cyclization reactions to form polycyclic heterocycles, as demonstrated in the total synthesis of CP-molecules like phomoidrides A and B . Additionally, DMP has been shown to generate o-imidoquinones from anilides, which can further react to form diverse molecular architectures .

Molecular Structure Analysis

The molecular structure of DMP has been investigated using a combination of 17O NMR spectroscopy and density functional theory (DFT) calculations. These studies revealed that DMP exhibits a fluxional behavior in solution, characterized by a degenerate [1,3] sigmatropic shift of iodine between the two oxygen atoms of each of the three acetoxy groups. The energy barrier for this process varies depending on the position of the acetoxy group relative to the iodoxolone ring .

Chemical Reactions Analysis

DMP is known for its versatility in mediating a variety of chemical reactions. It has been used to efficiently catalyze the intramolecular cyclization of phenolic azomethines to form benzoxazoles and benzothiazoles . Furthermore, DMP has been employed in the chemoselective removal of thioketals and thioacetals, showcasing its compatibility with a wide range of functional groups . The reagent has also been combined with diethylamine to catalyze the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, highlighting its utility in the synthesis of medicinally relevant compounds . Additionally, DMP-mediated reactions have been developed for the synthesis of thiazole-5-carbaldehydes from enaminones and potassium thiocyanate , and for the oxidative coupling reaction of isoquinoline with benzyl bromide to form isoquinolinone derivatives .

Physical and Chemical Properties Analysis

DMP is characterized by its stability and mild reactivity, which allows it to be used under ambient temperature conditions. Its physical properties enable it to be handled conveniently in the laboratory, and its chemical properties allow for selective reactions without the need for harsh conditions or strong acids. The reagent's ability to oxidize primary alcohols to aldehydes under extraordinarily mild conditions has been demonstrated, further emphasizing its chemoselectivity and efficiency .

Scientific Research Applications

Crystal Structure and Physical Properties

Dess-Martin periodinane (DMP) is a hypervalent iodine reagent extensively used in synthetic chemistry. Its X-ray structure reveals an intricate coordination polymer formed in the solid state through intermolecular halogen and hydrogen bonds, demonstrating its unique structural characteristics (Schröckeneder et al., 2012).

Application in Synthesis of Optically Active Compounds

DMP is superior for the efficient synthesis of optically active N-protected α-amino aldehydes from corresponding β-amino alcohols, highlighting its importance in creating complex, chirally pure compounds (Myers et al., 2000).

Oxidative Coupling Reactions

A key application of DMP is in the oxidative coupling reaction of functionalized isoquinoline with benzyl bromide. This method, being metal-free and mild, is practical for synthesizing isoquinoline derivatives, showcasing DMP's versatility in organic synthesis (Yang et al., 2023).

Mediation in Intramolecular Cyclization

DMP efficiently mediates intramolecular cyclization of phenolic azomethines/Schiff bases, leading to the synthesis of substituted benzoxazoles and benzothiazoles. This application underscores DMP's role in facilitating complex ring-forming reactions (Bose & Idrees, 2010).

Dynamic Behavior in Solution

The dynamic behavior of DMP in solution, including its [1,3] sigmatropic shift of iodine, has been studied using 17O NMR and DFT calculations. This research provides insights into its reactivity and stability in various solvents (Fusaro et al., 2009).

Removal of Thioketals and Thioacetals

DMP has been developed as a useful procedure for removing thioketals and thioacetals, offering general reactivity and compatibility with a range of functional groups. This application demonstrates its utility in selective deprotection reactions (Langille et al., 2003).

Oxidation of Alcohols to Carbonyl Compounds

DMP is widely used for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. This role makes it a go-to reagent for key transformations in organic synthesis (Li, 2009).

Synthesis of Medicinally Privileged Compounds

The application of DMP in the synthesis of medicinally important compounds, such as 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, underlines its efficacy in pharmaceutical chemistry (Kupwade et al., 2017).

Facilitation of Sensitive Oxidation Reactions

DMP is also instrumental in the oxidation of sensitive substrates, such as homoallylic and homopropargylic alcohols, to yield unstable β,γ-unsaturated aldehydes (Wavrin & Viala, 2002).

Total Synthesis of Natural Products

DMP's role in the total synthesis of natural products is significant due to its mild and selective oxidative capabilities, offering advantages over other common oxidants (Heravi et al., 2020).

Oxidation of Arylamines

The oxidation of arylamines to various compounds using DMP is another key application, facilitating reactions under mild conditions and with high yields (Ma & Jiang, 2007).

Safety And Hazards

DMP causes serious eye irritation and may be harmful if inhaled . It may cause respiratory irritation and should be stored away from clothing and combustible materials . It should be handled with care to avoid personal contact and inhalation of dust, mist, or vapors .

properties

IUPAC Name

(1,1-diacetyloxy-3-oxo-1λ5,2-benziodoxol-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IO8/c1-8(15)19-14(20-9(2)16,21-10(3)17)12-7-5-4-6-11(12)13(18)22-14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLCNNUWBJBICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236335
Record name Triacetoxyperiodinane
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Molecular Weight

424.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dess-Martin periodinane

CAS RN

87413-09-0
Record name Dess-Martin periodinane
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Record name Triacetoxyperiodinane
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Record name Triacetoxyperiodinane
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Record name Dess-Martin periodinane
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Record name TRIACETOXYPERIODINANE
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Synthesis routes and methods

Procedure details

To a solution of 1-(3-{4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}-1,2,4-oxadiazol-5-yl)piperidin-4-ol (Intermediate 132, 120 mg, 0.325 mmol) in DCM (20 mL) at 0 C was added Dess-Martin Periodinane (138 mg, 0.325 mmol). The resulting reaction mixture was stirred at room temperature for 2 h and then further Dess-Martin Periodinane (138 mg, 0.325 mmol) was added. The reaction mixture was stirred for a further 16 h at room temperature and then quenched with a saturated sodium bicarbonate aq. solution (10 mL). The resulting bi-layer was separated and the organics washed further with a 1M aq. HCl solution (10 mL). Organics were dried over magnesium sulfate, evaporated to dryness and purified by silica chromatography (0 to 3% MeOH in DCM) to afford the title compound as an off-white solid (Dess-Martin Periodinane impurities (17%) also present) (179 mg, 150%). Method C HPLC-MS: MH+ requires m/z=367. Found: m/z=367, Rt=1.14 min (74%).
Name
1-(3-{4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}-1,2,4-oxadiazol-5-yl)piperidin-4-ol
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Intermediate 132
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19,000
Citations
DB Dess, JC Martin - Journal of the American Chemical Society, 1991 - ACS Publications
… 1,1,1-Triacetoxy-1,1-dihydro-l,2-benziodoxol-3(lff)-one (13), the “Dess-Martin Periodinane", is an extremely useful reagent for the conversion of primary and secondary alcohols to …
Number of citations: 074 pubs.acs.org
A Maity, SM Hyun, AK Wortman… - Angewandte …, 2018 - Wiley Online Library
Hypervalent iodine(V) reagents, such as Dess–Martin periodinane (DMP) and 2‐iodoxybenzoic acid (IBX), are broadly useful oxidants in chemical synthesis. Development of strategies …
Number of citations: 35 onlinelibrary.wiley.com
L Fusaro, M Luhmer, G Cerioni… - The Journal of Organic …, 2009 - ACS Publications
… The structure and dynamics of the Dess−Martin periodinane, a I(V) iodobenzene compound … Dess−Martin periodinane (DMP) and (acetoxy)benziodoxolone have similar structures but …
Number of citations: 12 pubs.acs.org
MS Yusubov, PS Postnikov… - Advanced Synthesis …, 2017 - Wiley Online Library
… Particularly useful hypervalent iodine oxidants are 2-iodoxybenzoic acid (IBX) and the product of its acetylation Dess–Martin periodinane (DMP), which are now employed extensively in …
Number of citations: 19 onlinelibrary.wiley.com
C Tantardini, AAL Michalchuk - International Journal of …, 2019 - Wiley Online Library
Dess‐Martin periodinane (DMP) and its derivatives are popular organic catalysts. DMP is extremely reactive in the presence of alcohols, catalyzing their oxidative conversion into …
Number of citations: 3 onlinelibrary.wiley.com
A Speicher, V Bomm, T Eicher - Journal für Praktische Chemie …, 1996 - Wiley Online Library
DMP 3 ist in n-Hexan und Ether schlecht, in Chloroform, Dichlormethan und Acetonitril gut loslich und dient als einfach anwendbares Reagenz zur selektiven Oxidation von primaren …
Number of citations: 65 onlinelibrary.wiley.com
RV Kupwade - Mini-Reviews in Organic Chemistry, 2020 - ingentaconnect.com
… -iodanes is mainly due to wide spread applicability of Dess-Martin Periodinane (DMP) and 2-… but succinct and systematic account of Dess Martin periodinane has never been taken. This …
Number of citations: 5 www.ingentaconnect.com
K Chen, B Zhao, Y Liu, JP Wan - The Journal of Organic …, 2022 - ACS Publications
The Dess–Martin periodinane (DMP) reagent-mediated reactions of tertiary enaminones with potassium thiocyanate for the synthesis of thiazole-5-carbaldehydes are developed. The …
Number of citations: 8 pubs.acs.org
KC Nicolaou, K Sugita, PS Baran… - Journal of the American …, 2002 - ACS Publications
o-Imidoquinones, a rather rare class of compounds, are prepared from anilides by the action of Dess−Martin periodinane (DMP) and water. Their chemistry has been extensively …
Number of citations: 151 pubs.acs.org
KC Nicolaou, PS Baran, YL Zhong… - Journal of the American …, 2002 - ACS Publications
The scope, generality, and mechanism of the Dess−Martin periodinane-mediated cyclization reaction of unsaturated anilides discovered during the total synthesis of the CP-molecules (…
Number of citations: 176 pubs.acs.org

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